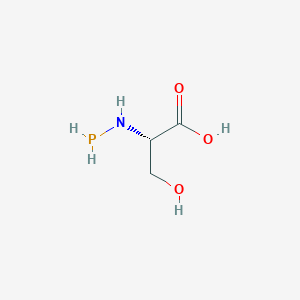
Decanedithiol
Overview
Description
Decanedithiol is a useful research compound. Its molecular formula is C10H22S2 and its molecular weight is 206.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enhanced Stability and Electron Transfer Prevention : Decanedithiol-based self-assembled monolayers improve stability and hinder electron transfer in architectures containing gold nanoparticles (Ferreira, Silva, & Abrantes, 2010).
DNA Sensing Applications : Nanogapped electrodes with 1,10-decanedithiol are utilized in DNA sensing applications due to their ability to detect very small electrical signals (Tokonami, Shiigi, & Nagaoka, 2008).
Wastewater Treatment : Decane enhances the removal of ortho dichlorobenzene from wastewaters, showing 5-10 times more effectiveness compared to straight solvent in predispersed solvent extraction/flotation methods (Michelsen, Ruettimann, Hunter, & Sebba, 1986).
Tailoring Dithiol Structures : Atomic force microscopy (AFM) is used for nanostructuring and imaging 1,10-decanedithiol layers on Au(111) surfaces, which aids in tailoring the structure of dithiols (Liang, Rosa, & Scoles, 2007).
Film Defect Site Insertion : 1,10-Decanedithiol can be inserted into film defect sites using decanethiolate self-assembled monolayers on Au111, demonstrating its utility in material science (Fuchs & Weiss, 2007).
Exciplex Fluorescence Thermometry : This method uses flowing liquid decane for high accuracy and spatial resolution in determining local temperatures (Stufflebeam, 1989).
Enhanced Fluid Flow through Nanopipes : Decane flows up to 45 times faster than theoretical predictions through carbon nanopipes, exceeding even water's flow rate (Whitby, Cagnon, Thanou, & Quirke, 2008).
Electronic Conductive Characteristics : this compound and gold nanoparticles composites show unique electronic conductive properties, useful in nanoelectronics (Ogawa, Kobayashi, Masuda, Takase, Maeda, 2001).
Surface Potential Studies : The surface potential of 1,10-decanedithiol molecules inserted into 1-octanethiol self-assembled monolayers on Au(111) is higher, important for surface chemistry research (Hattori, Kano, Azuma, & Majima, 2010).
This compound Molecular Junction Fabrication : These junctions can be characterized using planar Au nanogap electrodes in solution, relevant for molecular electronics (Takahashi, Kiguchi, Horikawa, Naitoh, Tsutsui, Takagi, Morita, Tokuda, Ito, & Wada, 2012).
Properties
IUPAC Name |
decane-1,1-dithiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22S2/c1-2-3-4-5-6-7-8-9-10(11)12/h10-12H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZKPELXXQHDNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(S)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3-Tert-butyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B8210497.png)

![Bicyclo[2.2.2]octan-1-amine;dihydrochloride](/img/structure/B8210512.png)




![(2R,4R)-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8210541.png)
![benzyl N-(1-bicyclo[2.2.1]heptanyl)carbamate](/img/structure/B8210544.png)

![7-Azaspiro[3.5]nonan-2-yl(tert-butyl)carbamic acid;hydrochloride](/img/structure/B8210562.png)
